molecular formula C18H19NO5 B13044550 (S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid

(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid

Cat. No.: B13044550
M. Wt: 329.3 g/mol
InChI Key: JFUSFRCAPXUZDD-INIZCTEOSA-N
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Description

(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid is a chiral, protected amino acid derivative designed for advanced research and development, particularly in the field of peptide synthesis . The compound features a benzyl (Bzl) ether group protecting the phenolic hydroxyl of the tyrosine side chain, which is stable under basic conditions and can be removed selectively by hydrogenolysis . The amine functionality is protected with a methoxycarbonyl group, which can serve as a protecting group in synthetic organic chemistry. This specific protection pattern makes the compound a valuable building block for the solid-phase and solution-phase synthesis of complex peptides and protein fragments, helping to prevent side reactions during coupling steps . Researchers may also utilize this derivative in the preparation of proprietary compound libraries for drug discovery and as a key intermediate in the development of active pharmaceutical ingredients (APIs), similar to other benzyloxy-protected phenylalanine derivatives used in pharmaceutical impurities . The product is offered with a high purity guarantee (typically ≥95-99% by HPLC) to ensure consistent and reliable research outcomes . It is supplied as a white to almost white powder and should be stored sealed in a cool, dry place, protected from light to maintain stability . Intended Use: This product is provided 'For Research Use Only'. It is strictly intended for use in laboratory research and industrial manufacturing processes as a chemical intermediate. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-18(22)19-16(17(20)21)11-13-7-9-15(10-8-13)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

JFUSFRCAPXUZDD-INIZCTEOSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common approach is the protection of the amino group followed by the introduction of the benzyloxy group. The final step often involves the deprotection of the amino group and the formation of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substitutions on the Phenyl Ring

Compound Name Phenyl Substituent Key Properties Biological Activity Reference
Target Compound 4-Benzyloxy Enhanced lipophilicity; π-π stacking GPR34 antagonism (IC₅₀ ~ 50 nM)
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluoro Increased metabolic stability (electronegativity of F) Not reported; likely altered receptor binding
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluoro Halogen-induced steric/electronic effects Potential protease inhibition (inferred from similar analogs)
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Allyloxy Reduced steric bulk vs. benzyloxy; reactive allyl group Intermediate in peptide synthesis

Analysis :

  • Benzyloxy vs. Halogenated Phenyl : Fluorine or chlorine substitutions improve metabolic stability but may reduce affinity for GPR34 due to diminished aromatic interactions.
  • Allyloxy vs.

Amino-Protecting Groups

Compound Name Protecting Group Key Properties Reference
Target Compound Methoxycarbonyl (Moc) Moderate stability; cleaved under basic conditions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid tert-Butoxycarbonyl (Boc) High stability; acid-labile (e.g., TFA-sensitive)
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Boc Compatible with solid-phase peptide synthesis

Analysis :

  • Moc vs. Boc : Moc provides intermediate stability, ideal for in vivo applications where gradual release is needed. Boc is preferred for stepwise synthesis but requires harsh deprotection conditions .

Stereochemical and Backbone Modifications

Compound Name Structural Feature Impact Reference
Target Compound (S)-configuration at α-carbon Critical for GPR34 binding (enantiomers show >100-fold lower activity)
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid Methylation at amino group Reduced hydrogen-bonding capacity; altered pharmacokinetics
(S)-β3CbzK (from genetic code expansion studies) β-linked amino acid Altered backbone conformation; resistance to proteolysis

Analysis :

  • Stereochemistry : The (S)-configuration is essential for target engagement, as seen in GPR34 antagonists .
  • Backbone Modifications: β-amino acids (e.g., β3CbzK) exhibit unique conformational profiles but lack the natural α-amino acid geometry required for GPR34 binding .

Biological Activity

(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a benzyloxy group and a methoxycarbonyl amino group, may exhibit various biological effects, particularly in enzyme inhibition and receptor modulation.

Chemical Structure

The compound's IUPAC name is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(benzyloxy)phosphoryl)oxy)phenyl)propanoic acid, with the following chemical formula:

PropertyValue
Molecular FormulaC38H34NO8P
Molecular Weight663.66 g/mol
CAS Number134150-51-9
Purity98%

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in pathological processes such as atherosclerosis. The compound has been evaluated for its activity against the enzyme ADAMTS7, which is implicated in cardiovascular diseases.

Table 1: Inhibition Data Against ADAMTS7

CompoundIC50 (nM)Selectivity Ratio (ADAMTS7/ADAMTS5)
This compoundTBDTBD

The selectivity of this compound over other metzincins, particularly ADAMTS5, is crucial for its therapeutic potential. Preliminary results suggest that modifications to the compound's structure can enhance its inhibitory efficacy and selectivity profile.

Receptor Modulation

In addition to enzyme inhibition, this compound may interact with various receptors. For instance, studies involving similar benzyloxy-substituted compounds have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolic regulation and inflammation.

Case Study: PPAR Agonism
A related study explored the biological activity of a series of compounds based on the benzyloxy-benzylamino chemotype. These compounds demonstrated improved potency and selectivity for PPARα, leading to upregulation of target genes involved in fatty acid metabolism.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding: The compound may bind to the active site of ADAMTS7, inhibiting its proteolytic activity.
  • Receptor Interaction: It may modulate receptor activity through conformational changes upon binding, leading to altered gene expression profiles.

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